3-acetyl-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid
Overview
Description
3-Acetyl-1,3-thiazolidine-4-carboxylic acid, also known by its CAS Number 5025-82-1, is a chemical compound with a molecular weight of 175.21 . The compound is usually in the form of a powder .
Molecular Structure Analysis
The IUPAC name for this compound is 3-acetyl-1,3-thiazolidine-4-carboxylic acid . Its InChI code is 1S/C6H9NO3S/c1-4(8)7-3-11-2-5(7)6(9)10/h5H,2-3H2,1H3,(H,9,10) . This information can be used to understand the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound has a melting point of 142-144 degrees Celsius . It is a solid at room temperature and is typically stored in a sealed container away from fire sources and oxidizers .Scientific Research Applications
Synthetic Chemistry Applications
1,3-Thiazolidin-4-one 1,1-dioxides, including derivatives of 3-Acetyl-1,3-thiazolidine-4-carboxylic acid, have been explored for their reactivity and potential as building blocks in organic synthesis. Modifications to the heterocyclic core with carboxamide and carboxthioamide moieties have led to novel derivatives with functional groups suitable for future modifications, highlighting their versatility in synthetic chemistry (Listunov et al., 2013).
Biological Activity
Research has delved into the synthesis of thiazolidine and 1,3,4-oxadiazole derivatives from L-cysteine, aiming to study their biological activities, including antioxidant and anticancer properties. Such studies underscore the potential therapeutic applications of these compounds (2022).
Antioxidant and Antitumor Evaluation
Thiazolidine derivatives have been synthesized and evaluated for their antioxidant and antitumor activities. Certain compounds have shown promising results, suggesting their potential in developing anticancer therapies (Gouda & Abu‐Hashem, 2011).
Supramolecular Aggregation
Studies on the supramolecular aggregation behavior of thiazolidine-4-carboxylic acid derivatives have been conducted to understand the influence of hydrogen bonding functionalities and solvent molecules on the formation of molecular assemblies. This research offers insights into the biocompatible supramolecular assemblies' potential applications in gas storage, biosensing, and template catalysis (Jagtap et al., 2018).
Electrochemical Behavior
The electrochemical behavior of thiazolidine-4-carboxylic acids has been investigated, shedding light on their potential for analytical applications in detecting and quantifying these compounds through various voltammetric techniques (Karpinski & Radomski, 1989).
Safety and Hazards
The compound has several hazard statements including H302, H315, H319, H335, and H412 . Precautionary measures include avoiding contact with eyes and skin, and not inhaling the compound . It is recommended to wear appropriate protective equipment such as gloves and goggles when handling this compound .
Properties
IUPAC Name |
3-acetyl-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO5S/c1-4(8)7-3-13(11,12)2-5(7)6(9)10/h5H,2-3H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGVYLRTBMTYAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CS(=O)(=O)CC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60901645 | |
Record name | NoName_779 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60901645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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